molecular formula C25H33NO6S B12127887 N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B12127887
M. Wt: 475.6 g/mol
InChI Key: YCZTWTNUYVUYKV-UHFFFAOYSA-N
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Description

N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide (CAS 879930-07-1) is a synthetic small molecule with a molecular formula of C 25 H 33 NO 6 S and a molecular weight of 475.5976 g/mol . This complex benzamide derivative is characterized by its unique structural features, including a 4-tert-butylbenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety, and a 3,4,5-trimethoxybenzamide core. The presence of these diverse functional groups contributes to its potential chemical reactivity and makes it a compound of significant interest in medicinal chemistry and drug discovery research. Structurally, this compound belongs to a class of molecules that have shown promise in targeting essential bacterial pathways . In particular, benzamide analogs are investigated as inhibitors of decaprenylphosphoryl-β-d-ribose oxidase (DprE1), a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis . DprE1 is a validated target for developing new anti-tuberculosis agents, as its inhibition disrupts the integrity of the bacterial cell wall . The specific arrangement of the tert-butylbenzyl and trimethoxyphenyl groups in this compound may influence its binding affinity and interaction with specific enzymes or receptors within biological systems, potentially modulating their activity. This product is intended for research applications only and is supplied as a high-purity material. It is an essential building block for researchers exploring structure-activity relationships (SAR) in the development of novel therapeutic agents, particularly in the field of infectious diseases . Researchers can utilize this compound as a key intermediate in organic synthesis or as a chemical probe in biological studies to elucidate mechanisms of action and signaling pathways. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C25H33NO6S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C25H33NO6S/c1-25(2,3)19-9-7-17(8-10-19)15-26(20-11-12-33(28,29)16-20)24(27)18-13-21(30-4)23(32-6)22(14-18)31-5/h7-10,13-14,20H,11-12,15-16H2,1-6H3

InChI Key

YCZTWTNUYVUYKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

Chemical Formula: C22H30N2O4S
Molecular Weight: 402.56 g/mol
CAS Number: Not specified in the search results.
IUPAC Name: N-(4-tert-butylbenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide

The structure features a tetrahydrothiophene ring with a dioxo substituent, which is known to influence the compound's reactivity and biological interactions.

This compound exhibits various biological activities, including:

  • Antioxidant Activity: The compound's structure allows it to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.
  • Anti-inflammatory Effects: It may modulate inflammatory pathways, potentially benefiting conditions like arthritis.

Study 1: Antioxidant Activity Evaluation

A study conducted by Zhang et al. (2022) assessed the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to controls.

TestIC50 Value (µM)
DPPH25.4
ABTS18.7

This suggests that the compound possesses strong antioxidant properties, which could be beneficial in preventing oxidative damage in biological systems.

Study 2: Antimicrobial Efficacy

In vitro tests performed by Lee et al. (2023) demonstrated that the compound exhibited antimicrobial activity against several pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were as follows:

BacteriaMIC (µg/mL)
E. coli32
S. aureus16

These findings highlight the potential application of this compound in developing antimicrobial agents.

Study 3: Anti-inflammatory Mechanisms

Research by Patel et al. (2023) explored the anti-inflammatory effects of the compound in a mouse model of induced arthritis. The treatment group showed a marked decrease in pro-inflammatory cytokines compared to the control group.

CytokineControl (pg/mL)Treated (pg/mL)
IL-615090
TNF-α200120

This indicates that this compound may serve as a therapeutic candidate for inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues are summarized below:

Compound Name Substituent 1 Substituent 2 Core Modifications Molecular Weight Key References
Target Compound 4-tert-butylbenzyl 1,1-dioxidotetrahydrothiophen-3-yl None 483.5 (est.)
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4,5-trimethoxybenzamide 5-bromofuran-2-ylmethyl 1,1-dioxidotetrahydrothiophen-3-yl Bromine atom on furan 488.4
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 4-bromophenyl None Single amide substituent 380.2
N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide 4-cyanophenyl None Cyano group 312.3
N-(1-(furan-2-yl)-3-oxo-3-(p-tolylamino)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2c) Furan-2-yl p-tolylamino Enone linker ~500 (est.)

Key Observations :

  • Lipophilicity: The 4-tert-butylbenzyl group in the target compound increases lipophilicity compared to halogenated (e.g., bromophenyl ) or polar (e.g., cyanophenyl ) analogues. This may enhance blood-brain barrier penetration but reduce aqueous solubility.

Physical and Chemical Properties

Property Target Compound N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide N-(4-cyanophenyl)-3,4,5-trimethoxybenzamide
Melting Point Not reported Not reported Not reported
Predicted Density (g/cm³) ~1.3–1.5 (est.) 1.427 Not reported
LogP (Lipophilicity) High (tert-butyl) Moderate (bromine) Low (cyano)
Solubility Low (bulky substituents) Low (bromine) Moderate (polar cyano)

Notes:

  • Derivatives with enone linkers (e.g., ) exhibit higher melting points (214–263°C) due to extended conjugation and crystallinity .
  • The sulfone group in the target compound may increase polarity compared to purely aromatic substituents.

Crystallographic and Spectroscopic Data

  • Hydrogen Bonding : Analogues like N-(4-bromophenyl)-3,4,5-trimethoxybenzamide form N-H···O chains in crystal packing, critical for stability . The target compound’s sulfone group may enable similar or stronger interactions.
  • NMR/IR Profiles : Trimethoxybenzamides consistently show aromatic C-H stretches (~3000 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹) in IR, with ¹H-NMR signals for methoxy groups at δ 3.7–3.9 ppm .

Preparation Methods

Step 1: Coupling 3,4,5-Trimethoxybenzoyl Chloride with 1,1-Dioxidotetrahydrothiophen-3-amine

The acid chloride reacts with 1,1-dioxidotetrahydrothiophen-3-amine in the presence of a base (e.g., triethylamine) to form the monosubstituted amide. The reaction is conducted at 0–25°C in dichloromethane, achieving >85% yield.

Step 2: N-Alkylation with 4-tert-Butylbenzyl Bromide

The secondary amine undergoes alkylation with 4-tert-butylbenzyl bromide under basic conditions (K2CO3 or NaH) in DMF or THF. The reaction is heated to 60–80°C for 12–24 hours, followed by aqueous workup and column chromatography to isolate the product.

Reaction Conditions for Alkylation

ParameterOptimal Range
Temperature60–80°C
BasePotassium carbonate
SolventDimethylformamide

Purification and Characterization

The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients. Final characterization employs:

  • NMR Spectroscopy : ¹H NMR (CDCl3) displays signals for tert-butyl (δ 1.30 ppm), methoxy groups (δ 3.80–3.85 ppm), and aromatic protons (δ 6.50–7.20 ppm).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 481.6 [M+H]⁺.

  • HPLC : Purity >98% is achieved using a C18 column with acetonitrile/water mobile phase.

Challenges and Optimization Strategies

  • Regioselectivity in Amidation : Competing reactions during the coupling steps are mitigated by using excess acyl chloride and low temperatures.

  • Oxidation Side Reactions : Over-oxidation of the tetrahydrothiophene ring is minimized by controlling peroxide equivalents and reaction time.

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation rates but require rigorous drying to prevent hydrolysis.

Alternative Synthetic Routes

  • One-Pot Amidation : Simultaneous coupling of both amines to 3,4,5-trimethoxybenzoyl chloride using coupling agents like HATU, though this method risks dimerization.

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) have been explored for greener amide synthesis but exhibit lower yields (~60%).

Industrial-Scale Considerations

For large-scale production, continuous flow systems improve heat transfer during exothermic amidation steps. Patent EP0045429A2 highlights the use of recycled solvents (e.g., tetrachloroethane) to reduce costs .

Q & A

Advanced Research Question

  • Molecular docking (AutoDock Vina, Schrödinger) : Simulates interactions with proteins (e.g., kinase domains) using force fields (AMBER, CHARMM) to estimate binding energies.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
  • Pharmacophore modeling : Identifies critical interaction sites (e.g., hydrogen bonds with trimethoxy groups) for rational drug design .

How to address contradictory data in thermal stability analyses (TGA/DSC)?

Advanced Research Question
Discrepancies arise from polymorphic forms or hydration. Mitigation strategies include:

  • Controlled crystallization : Use seed crystals to isolate specific polymorphs.
  • Dynamic Vapor Sorption (DVS) : Quantifies hygroscopicity to rule out moisture-induced degradation.
  • High-resolution XRD : Resolves crystal packing differences affecting decomposition temperatures .

What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Advanced Research Question

  • Kinase inhibition profiling (Eurofins) : Screen against a panel of 100+ kinases at 1 µM concentration.
  • Cellular assays : Measure IC50 in cancer cell lines (e.g., MCF-7) using MTT viability assays.
  • Western blotting : Validate target engagement by assessing phosphorylation levels of downstream proteins (e.g., ERK, AKT) .

How does the sulfone group influence the compound’s reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing sulfone group activates adjacent positions for nucleophilic attack:

  • Kinetic studies : Monitor reaction rates (UV-Vis or HPLC) with amines/thiols under varying pH (7–10).
  • DFT calculations : Predict electrophilic centers (e.g., C-2 of tetrahydrothiophene) using Gaussian at B3LYP/6-31G* level .

What chromatographic techniques optimize separation of stereoisomers during synthesis?

Basic Research Question

  • Chiral HPLC : Use Chiralpak IA/IB columns with n-hexane/isopropanol (90:10) to resolve enantiomers.
  • SFC (Supercritical Fluid Chromatography) : CO2/ethanol mobile phase enhances resolution of diastereomers .

How to design SAR studies to improve metabolic stability?

Advanced Research Question

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • Structural modifications : Replace labile groups (e.g., methoxy with trifluoromethoxy) and assess half-life improvements .

What spectroscopic methods confirm the absence of synthetic byproducts?

Basic Research Question

  • LC-MS : Monitor for [M+H]+ ions of impurities (e.g., des-tert-butyl byproduct, m/z ~400).
  • IR spectroscopy : Absence of carbonyl stretches at ~1700 cm⁻¹ indicates complete amidation .

How to resolve discrepancies in biological activity between in vitro and in vivo models?

Advanced Research Question

  • PK/PD modeling : Correlate plasma concentration-time profiles (Cmax, AUC) with efficacy in rodent models.
  • Tissue distribution studies : Radiolabel the compound (14C) to assess bioavailability and target organ accumulation .

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